Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines elements of phthalazinone and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves multiple steps. One common method includes the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl with thiazole derivatives under controlled conditions. The reaction typically requires the use of solvents such as anhydrous tetrahydrofuran and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous tetrahydrofuran, dichloromethane.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of poly (ADP-ribose) polymerase, which is crucial in DNA repair processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Uniqueness
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combined phthalazinone and thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by its unique thiazole and phthalazin moieties, which contribute to its biological activity. The molecular formula is C12H12N2O3, and it has a molecular weight of approximately 232.24 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H12N2O3 |
Molecular Weight | 232.24 g/mol |
CAS Number | 28081-48-3 |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of phthalazin have been shown to inhibit the growth of various bacterial strains. A study demonstrated that methyl phthalazin derivatives displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The thiazole ring in the compound is known for its anticancer activity. Compounds containing thiazole have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In vitro studies have shown that similar thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in signal transduction pathways. For example, it has been suggested that thiazole derivatives can inhibit protein kinases, which play crucial roles in cancer progression and metastasis .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
- Antibacterial Mechanisms : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Enzyme Interaction : The compound's structure allows it to bind to active sites on enzymes, thereby inhibiting their function.
Study on Antimicrobial Efficacy
In a controlled study, derivatives similar to this compound were tested against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial activity .
Anticancer Activity Assessment
A recent study assessed the anticancer potential of thiazole derivatives on MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's role in promoting apoptosis .
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-9(2)14-13(17(25)26-4)19-18(27-14)20-15(23)12-10-7-5-6-8-11(10)16(24)22(3)21-12/h5-9H,1-4H3,(H,19,20,23) |
InChI Key |
QJKIJNNGYVEKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
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